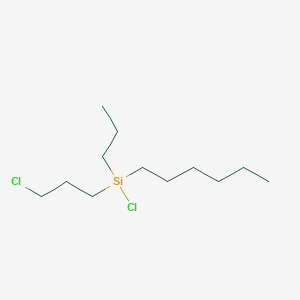

Chloro(3-chloropropyl)hexyl(propyl)silane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

917970-46-8 |

|---|---|

Molecular Formula |

C12H26Cl2Si |

Molecular Weight |

269.32 g/mol |

IUPAC Name |

chloro-(3-chloropropyl)-hexyl-propylsilane |

InChI |

InChI=1S/C12H26Cl2Si/c1-3-5-6-7-11-15(14,10-4-2)12-8-9-13/h3-12H2,1-2H3 |

InChI Key |

KNKJICDMPZWNFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](CCC)(CCCCl)Cl |

Origin of Product |

United States |

Mechanistic Investigations and Theoretical Studies on Organosilicon Reactivity

Quantum Chemical Computations of Si-C and Si-Cl Bond Formation and Cleavage

Quantum chemical computations have become indispensable tools for investigating the intricate details of organosilicon reactivity. These methods allow for the examination of reaction mechanisms, transition states, and the electronic properties that govern the stability and lability of key bonds like the silicon-carbon (Si-C) and silicon-chlorine (Si-Cl) bonds.

Density Functional Theory (DFT) is a powerful computational method widely used to explore the potential energy surfaces of chemical reactions involving organosilanes. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying complex molecular systems.

DFT calculations are instrumental in elucidating reaction pathways for the formation and cleavage of Si-C and Si-Cl bonds. For instance, studies on the polycondensation of organosilane precursors (R-Si(OH)₃) have used DFT to predict the stability of the Si-C bond under both acidic and basic conditions. researchgate.net In these studies, indices such as the proton affinity of the ipso-carbon were calculated to correlate with the experimentally observed stability of the Si-C bond for various organic groups (R). researchgate.net Research has shown that electron-rich aromatic groups attached to silicon can render the Si-C bond susceptible to cleavage under acidic condensation conditions. researchgate.net

Table 1: Representative DFT-Calculated Bond Dissociation Energies (BDE) for Model Silanes

| Bond | Model Compound | BDE (kcal/mol) |

|---|---|---|

| Si-C | (CH₃)₃Si-CH₃ | ~88-90 |

| Si-Cl | (CH₃)₃Si-Cl | ~110-120 |

Note: The values in this table are approximate and derived from general findings in computational organosilicon chemistry. Specific values for Chloro(3-chloropropyl)hexyl(propyl)silane would require dedicated calculations.

Ab initio and semi-empirical methods provide fundamental insights into the electronic structure of organosilanes, which dictates their reactivity. Ab initio calculations, such as Hartree-Fock (RHF) and post-Hartree-Fock methods, are derived directly from quantum mechanical principles without experimental parameters. researchgate.netutah.edu These methods are valuable for accurately describing the geometry and electronic properties of molecules. For example, ab initio studies on (acetoxymethyl)trifluorosilane have been used to determine the most stable conformation and analyze the electronic interactions, such as donor-acceptor phenomena involving silicon's d-orbitals. researchgate.net

Semi-empirical methods, while less accurate, are computationally faster and can be applied to larger systems. biorxiv.org These methods are useful for initial explorations of molecular properties and reaction pathways before undertaking more computationally expensive DFT or ab initio calculations. biorxiv.org

Reaction Kinetics and Thermodynamics of Organosilane Transformations

The study of reaction kinetics and thermodynamics provides quantitative data on the rates and equilibria of organosilane transformations. Such studies are essential for optimizing reaction conditions and understanding the factors that control product distribution.

Research on the ammonolysis of (3-chloropropyl)trimethoxysilane, a close structural analog to the target compound, has determined the influence of temperature, reaction time, and reactant molar ratios on the conversion of the starting material and the selectivity towards the desired (3-aminopropyl)trimethoxysilane. nih.govresearchgate.net These kinetic studies reveal the optimal conditions for achieving high yields and minimizing side reactions. researchgate.net

Thermodynamic analyses have been performed for various organosilane reactions, such as the disproportionation (dismutation) of chlorosilanes. mdpi.com These calculations help determine the equilibrium composition of reaction mixtures at different temperatures. For example, in the production of high-purity silicon, the thermodynamics of reactions involving species like trichlorosilane (B8805176) (HSiCl₃) and dichlorosilane (B8785471) (H₂SiCl₂) are critical for process design. mdpi.com The endothermic or exothermic nature of these reactions dictates the temperature requirements for shifting the equilibrium towards the desired products. mdpi.com

Table 2: Thermodynamic Data for a Representative Chlorosilane Dismutation Reaction 2 HSiCl₃ ⇌ H₂SiCl₂ + SiCl₄

| Temperature (K) | ΔH (kJ/mol) | ΔS (J/mol·K) | Keq |

|---|---|---|---|

| 353 | ~25-30 | ~30-35 | ~0.05 |

Note: Data is generalized from studies on chlorosilane disproportionation and serves as an illustrative example. mdpi.com

Stereochemical Aspects of Silane (B1218182) Reactivity

Stereochemistry plays a critical role in many reactions involving chiral organosilanes. For a molecule like this compound, the silicon atom is a stereocenter, meaning reactions occurring at this center can proceed with specific stereochemical outcomes, such as retention or inversion of configuration.

The stereochemistry of nucleophilic substitution at silicon has been extensively studied. The outcome is highly dependent on the nature of the nucleophile, the leaving group, and the other substituents on the silicon atom. Generally, reactions can proceed through various mechanisms that lead to either retention or inversion of the stereochemistry at the silicon center.

In other reaction types, such as the electrophilic substitution of vinylsilanes, the reaction often proceeds with retention of the double bond's geometry. chemtube3d.comwikipedia.org Similarly, the free-radical addition of silanes like trichlorosilane to olefins has been shown to be highly stereoselective. acs.org For instance, the addition of trichlorosilane to 1-methylcyclohexene primarily yields the cis isomer, a result that has been used to propose specific reaction mechanisms involving the geometry of the intermediate radicals. acs.org These foundational studies highlight the importance of stereochemical analysis in understanding the mechanistic pathways of organosilane reactions. acs.org

Chemical Functionalization Strategies for Chloro 3 Chloropropyl Hexyl Propyl Silane

Exploiting the Chloropropyl Moiety for C-X (X ≠ Cl) Bond Formation

The 3-chloropropyl group provides a reactive handle for the formation of new carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds.

The chlorine atom on the propyl group is susceptible to nucleophilic substitution, a cornerstone of organic synthesis. This allows for the introduction of various heteroatom-containing functional groups. A prominent example is the reaction with ammonia (B1221849) or amines to yield amino-functionalized silanes. nih.gov The ammonolysis of (3-chloropropyl)trimethoxysilane to (3-aminopropyl)trimethoxysilane is a well-documented process where factors like temperature, reaction time, and the molar ratio of the reactants are optimized to achieve high conversion and selectivity. nih.govresearchgate.net This strategy is broadly applicable to other chloropropyl silanes, including Chloro(3-chloropropyl)hexyl(propyl)silane.

Beyond amination, a variety of other heteroatom nucleophiles can be employed to displace the chloride ion. These reactions significantly broaden the chemical diversity of the resulting silane (B1218182) molecules.

Table 1: Nucleophilic Substitution Reactions at the Chloropropyl Group

| Nucleophile | Functional Group Introduced | Product Class |

|---|---|---|

| Ammonia (NH₃) | Amino (-NH₂) | Aminosilane |

| Primary/Secondary Amines (RNH₂, R₂NH) | Substituted Amino (-NHR, -NR₂) | Aminosilane |

| Water (H₂O) | Hydroxyl (-OH) | Hydroxyalkylsilane |

| Alcohols (ROH) | Ether (-OR) | Alkoxyalkylsilane |

| Thiols (RSH) | Thioether (-SR) | Thioether-functionalized silane |

| Cyanide (CN⁻) | Nitrile (-CN) | Cyanoalkylsilane |

These functionalized silanes can serve as intermediates for further chemical transformations or as coupling agents in their own right. cfmats.comcfmats.com

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds. While traditionally more challenging with alkyl halides compared to aryl or vinyl halides, advancements have made these transformations more accessible. The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a notable example. organic-chemistry.orgwikipedia.org Although it typically requires an activating agent like fluoride, this method can be adapted for C(sp²)-C(sp³) and C(sp³)-C(sp³) bond formation. wikipedia.org

Another relevant strategy is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov Recent developments have even enabled the cross-electrophile coupling of unactivated alkyl chlorides with aryl chlorides under dual nickel/photoredox catalysis, expanding the scope of accessible structures. princeton.edu These methods could potentially be applied to the chloropropyl group of this compound to introduce new alkyl or aryl substituents.

Table 2: Potential Cross-Coupling Partners for the Chloropropyl Group

| Coupling Reaction | Organometallic Reagent | Bond Formed |

|---|---|---|

| Hiyama Coupling | Organosilane (R'-SiR₃) | C-C |

| Negishi Coupling | Organozinc (R'-ZnX) | C-C |

| Suzuki Coupling | Organoboron (R'-B(OR)₂) | C-C |

Transformation of the Silicon-Bound Chlorine for Further Silylation

The chlorine atom directly attached to the silicon center is highly reactive, particularly towards hydrolysis. This reactivity is the basis for forming larger silicon-based structures like oligomers, polymers, and networks.

Chlorosilanes are fundamental precursors in silicone chemistry. cfmats.com The Si-Cl bond readily reacts with water in a hydrolysis reaction to form a silanol (B1196071) (Si-OH) group, releasing hydrogen chloride. google.com These silanol intermediates are highly reactive and can undergo condensation reactions with other silanols or with unreacted chlorosilanes to form siloxane bonds (Si-O-Si).

By controlling the reaction conditions, such as the stoichiometry of water and the presence of catalysts, the hydrolysis and condensation of this compound can be directed to form linear or cyclic oligomers and polymers. If co-reacted with dichlorosilanes or trichlorosilanes, more complex polymeric structures like polysilanes or silsesquioxane resins can be produced. The presence of the remaining chloropropyl group on the polymer backbone provides sites for further functionalization.

The hydrolysis and condensation of chlorosilanes are key to creating cross-linked siloxane networks. cfmats.com When this compound is hydrolyzed, the resulting silanol can condense to form a three-dimensional network. The extent of cross-linking can be controlled by co-hydrolyzing it with other silanes containing one, two, or three hydrolyzable groups.

This process is fundamental to the creation of organic-inorganic hybrid materials. mdpi.com The organic groups (hexyl, propyl, and functionalized chloropropyl) impart organic character to the material, while the siloxane backbone provides an inorganic, ceramic-like structure. For instance, (3-chloropropyl)trimethoxysilane is used to modify surfaces like halloysite (B83129) nanotubes, creating a chemically active surface that can be integrated into new materials. mdpi.com Similarly, this compound can act as a precursor, bonding to inorganic substrates or fillers through its reactive Si-Cl group, while the chloropropyl group remains available for subsequent reactions to tailor the properties of the final composite material. cfmats.com

Advanced Spectroscopic and Analytical Characterization of Chloro 3 Chloropropyl Hexyl Propyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Chloro(3-chloropropyl)hexyl(propyl)silane. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, a complete picture of the atomic connectivity and chemical environment can be assembled.

¹H, ¹³C, and ²⁹Si NMR Chemical Shift Analysis

The chemical shifts observed in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For this compound, the presence of a silicon atom, a chlorine atom directly attached to the silicon, and a chloroalkyl chain results in a predictable dispersion of signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the hexyl, propyl, and 3-chloropropyl groups. The protons on the carbons alpha to the silicon atom will be the most deshielded among the alkyl protons and are expected to appear at a lower field. The terminal methyl protons of the hexyl and propyl chains will resonate at the highest field. The methylene (B1212753) protons adjacent to the chlorine atom in the 3-chloropropyl group will exhibit the most downfield shift due to the halogen's electronegativity. libretexts.orglibretexts.orgorganicchemistrydata.orgsigmaaldrich.com

¹³C NMR Spectroscopy: Similar to the proton spectrum, the ¹³C NMR spectrum will display separate resonances for each unique carbon atom in the molecule. The carbon atoms directly bonded to the silicon will be shifted downfield. The carbon bearing the chlorine atom in the 3-chloropropyl chain will be significantly deshielded. The chemical shifts of the carbons in the hexyl and propyl chains will follow predictable trends based on their distance from the silicon atom and the terminal ends of the chains. organicchemistrydata.orgresearchgate.net

²⁹Si NMR Spectroscopy: The ²⁹Si NMR chemical shift is particularly informative about the substituents on the silicon atom. For an alkylchlorosilane, the resonance is expected in a specific region. The presence of one chlorine atom and three alkyl groups (hexyl, propyl, and 3-chloropropyl) will determine the precise chemical shift. It is anticipated to be in the range observed for similar tetraorganosilanes, with the electronegative chlorine atom causing a downfield shift compared to tetraalkylsilanes. researchgate.netresearchgate.net

Predicted NMR Data for this compound

| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si | - | - | - |

| C1' | 3-chloropropyl | ~0.8 - 1.2 | ~15 - 20 |

| C2' | 3-chloropropyl | ~1.8 - 2.2 | ~25 - 30 |

| C3' | 3-chloropropyl | ~3.5 - 3.7 | ~45 - 50 |

| C1'' | hexyl | ~0.7 - 1.1 | ~16 - 22 |

| C2'' | hexyl | ~1.2 - 1.6 | ~22 - 28 |

| C3'' | hexyl | ~1.2 - 1.6 | ~30 - 35 |

| C4'' | hexyl | ~1.2 - 1.6 | ~22 - 28 |

| C5'' | hexyl | ~1.2 - 1.6 | ~31 - 36 |

| C6'' | hexyl | ~0.8 - 0.9 | ~13 - 15 |

| C1''' | propyl | ~0.7 - 1.1 | ~16 - 22 |

| C2''' | propyl | ~1.3 - 1.7 | ~16 - 22 |

| C3''' | propyl | ~0.9 - 1.0 | ~17 - 23 |

| Si | - | - | Predicted ²⁹Si Chemical Shift (ppm): ~30 - 40 |

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the predicted resonances and confirm the structure of this compound, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. This would allow for the unambiguous tracing of the proton networks within the hexyl, propyl, and 3-chloropropyl chains. For instance, the triplet from the terminal methyl group of the propyl chain would show a correlation to the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton resonance to the carbon to which it is directly attached. This is crucial for assigning the ¹³C signals based on the already established proton assignments from the COSY spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connectivity around the silicon atom, for example, by showing correlations from the alpha-protons of each alkyl chain to the silicon-bearing carbon of the other chains.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. For this compound (C₁₂H₂₆Cl₂Si), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula and distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of a volatile compound like this compound and for confirming its identity. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would provide a characteristic fragmentation pattern.

The fragmentation in the mass spectrometer's ion source would likely involve the cleavage of the bonds around the silicon atom. Common fragmentation pathways for alkylsilanes include the loss of alkyl radicals. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for chlorine-containing fragments.

Predicted Major Fragments in the Mass Spectrum of this compound

| Predicted Fragment | Description | Predicted m/z |

| [M - Cl]⁺ | Loss of a chlorine radical from the silicon atom | 235/237 |

| [M - C₃H₇]⁺ | Loss of a propyl radical | 227/229 |

| [M - C₆H₁₃]⁺ | Loss of a hexyl radical | 185/187 |

| [M - C₃H₆Cl]⁺ | Loss of a chloropropyl radical | 193 |

| [SiCl(C₆H₁₃)(C₃H₇)]⁺ | Silicon-containing fragment | 193/195 |

| [Si(C₃H₆Cl)(C₆H₁₃)]⁺ | Silicon-containing fragment | 205/207 |

| [C₆H₁₃]⁺ | Hexyl cation | 85 |

| [C₃H₇]⁺ | Propyl cation | 43 |

| [C₃H₆Cl]⁺ | Chloropropyl cation | 77/79 |

Note: The m/z values are for the most abundant isotopes. The presence of chlorine will lead to M+2 peaks. nist.govuni.lu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically in the form of Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-Cl, Si-C, and Si-Cl bonds. The C-H stretching vibrations of the alkyl groups will appear in the region of 2850-3000 cm⁻¹. The Si-C bond vibrations are typically found in the fingerprint region. A key feature would be the absorption corresponding to the Si-Cl stretching vibration. nist.govresearchgate.netresearchgate.netnih.govresearchgate.net

Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H stretch | Alkyl (CH₃, CH₂) | 2850 - 2960 |

| C-H bend | Alkyl (CH₃, CH₂) | 1375 - 1465 |

| Si-C stretch | Alkyl-silane | ~1250 and ~700-850 |

| C-Cl stretch | Chloroalkane | 650 - 750 |

| Si-Cl stretch | Chlorosilane | 450 - 600 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. gelest.com For this compound, the FTIR spectrum is predicted to exhibit characteristic absorption bands corresponding to its distinct chemical bonds. The analysis of these bands allows for confirmation of the compound's structure and can be used to monitor its reactions, such as hydrolysis. researchgate.netmdpi.com

The key vibrational modes expected in the FTIR spectrum include:

Si-Cl Vibrations: A strong absorption band associated with the silicon-chlorine bond stretching is anticipated in the 450-650 cm⁻¹ region. This peak is a key indicator of the reactive chlorosilane moiety.

C-Cl Vibrations: The carbon-chlorine bond of the 3-chloropropyl group typically shows a stretching vibration in the 650-850 cm⁻¹ range.

C-H Stretching and Bending: The propyl and hexyl alkyl chains will produce strong, sharp peaks in the 2850-2960 cm⁻¹ region due to symmetric and asymmetric C-H stretching. researchgate.net C-H bending vibrations are expected around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rocking). gelest.com

Si-C Vibrations: The stretching and rocking of the silicon-carbon bonds will result in various absorptions, often found in the fingerprint region between 600 and 1300 cm⁻¹. Specifically, Si-CH₂-R bands can be observed. gelest.com

Hydrolysis Products: Due to the reactivity of the Si-Cl bond, exposure to atmospheric moisture can lead to hydrolysis. This would result in the appearance of a broad band for Si-OH stretching (silanol) around 3200-3700 cm⁻¹ and strong Si-O-Si stretching bands (siloxane) in the 1000-1100 cm⁻¹ range. gelest.comethz.ch

Table 1: Predicted FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-2960 | C-H Stretching | -CH₃, -CH₂- |

| 1465 | C-H Bending (Scissoring) | -CH₂- |

| 1375 | C-H Bending (Rocking) | -CH₃ |

| 650-850 | C-Cl Stretching | Alkyl Chloride |

| 450-650 | Si-Cl Stretching | Chlorosilane |

| 1000-1100 | Si-O-Si Stretching | Siloxane (impurity) |

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR, providing information on molecular vibrations based on the scattering of monochromatic light. rsc.org It is particularly sensitive to non-polar, symmetric bonds, which often produce strong Raman signals. For this compound, Raman spectroscopy would be effective in characterizing the carbon backbone and silicon-carbon bonds. researchgate.netnih.gov

Expected prominent signals in the Raman spectrum include:

Si-C and C-C Stretching: The symmetric stretching of the Si-C and C-C bonds within the alkyl chains would produce strong Raman signals, typically in the 800-1200 cm⁻¹ region.

C-H Stretching: The C-H stretching modes of the hexyl and propyl groups will be visible in the 2800-3000 cm⁻¹ range, similar to FTIR.

Si-Cl and C-Cl Bonds: The vibrations of the Si-Cl and C-Cl bonds are also Raman active and would provide confirmatory evidence of these functional groups.

The analysis of Raman spectra can also be used to study the formation of polysiloxane networks during hydrolysis and condensation reactions. rsc.orgresearchgate.net

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2800-3000 | C-H Stretching | -CH₃, -CH₂- |

| 1440-1470 | C-H Deformation | -CH₂-, -CH₃ |

| 800-1200 | C-C and Si-C Stretching | Carbon backbone, Si-Alkyl |

| 650-850 | C-Cl Stretching | Alkyl Chloride |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.orglibretexts.org The technique involves diffracting a beam of X-rays off a single crystal, producing a diffraction pattern from which an electron density map and, ultimately, the complete molecular structure can be calculated. nih.govyoutube.com

For a molecule like this compound, which is a liquid at room temperature, obtaining a suitable single crystal for analysis would be the primary challenge, likely requiring low-temperature crystallization techniques. nih.gov If a crystal structure were to be obtained, it would provide unparalleled detail on:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., Si-Cl, Si-C, C-Cl, C-C) and the angles between them, offering insight into the local geometry around the silicon atom.

Conformation: The exact spatial arrangement (conformation) of the hexyl, propyl, and 3-chloropropyl chains in the solid state.

Intermolecular Interactions: Information on how individual molecules pack together in the crystal lattice, revealing any significant intermolecular forces.

While a specific structure for this compound is not publicly available, data from related organosilane structures can provide expected values for key parameters. wikipedia.org The knowledge of the exact molecular structure is fundamental for understanding its reactivity and for applications in rational materials design. researchgate.net

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., Si-Cl, Si-C). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-Si-C, Cl-Si-C). |

| Torsion Angles | The dihedral angles defining the conformation of the alkyl chains. |

Chromatographic Techniques for Separation and Purity Assessment

Gas chromatography (GC) is a highly suitable technique for the analysis of volatile and thermally stable compounds like organosilanes. wasson-ece.com It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.

For purity assessment of this compound, a typical GC method would involve:

Instrumentation: A GC system equipped with a non-polar or medium-polarity capillary column (e.g., based on dimethylpolysiloxane or a similar phase) would be appropriate. The long alkyl chains suggest a reasonable volatility for GC analysis.

Detection: A Flame Ionization Detector (FID) would provide excellent sensitivity for the hydrocarbon portions of the molecule. Alternatively, a Thermal Conductivity Detector (TCD) could be used. For definitive identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method.

Sample Handling: Due to the pyrophoric and moisture-sensitive nature of many chlorosilanes, special precautions such as using an inert atmosphere for sample preparation and injection are necessary to prevent degradation and ensure accurate results. wasson-ece.com

Table 4: Representative Gas Chromatography (GC) Parameters

| Parameter | Example Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID or MS |

High-Performance Liquid Chromatography (HPLC) separates compounds based on their interactions with a stationary phase (column) and a liquid mobile phase. researchgate.net Direct analysis of a highly reactive compound like this compound by conventional reversed-phase HPLC is challenging due to the presence of water or protic solvents in the mobile phase, which would hydrolyze the Si-Cl bond.

Therefore, HPLC analysis would likely be performed under specific conditions or on a derivative:

Normal-Phase HPLC: Analysis could potentially be conducted using a normal-phase column (e.g., silica) with anhydrous, non-protic mobile phases (e.g., hexane/ethyl acetate (B1210297) mixtures). In this mode, separation would be based on the polarity of the chloro groups.

Table 5: Hypothetical Reversed-Phase HPLC Parameters for a Stabilized Derivative

| Parameter | Example Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV (at low wavelength) or Evaporative Light Scattering Detector (ELSD) |

Advanced Applications in Materials Science and Interface Engineering

Role as a Coupling Agent in Organic-Inorganic Hybrid Composites

Silane (B1218182) coupling agents are crucial for improving the performance of composite materials by creating a stable bridge between inorganic fillers (like glass, silica (B1680970), or metal oxides) and an organic polymer matrix. The general class of chloroalkyl silanes is known to function in this capacity. sinosil.com

Interfacial Adhesion Enhancement Mechanisms

The primary mechanism by which Chloro(3-chloropropyl)hexyl(propyl)silane would enhance interfacial adhesion is through its dual reactivity. The chloro group attached to the silicon atom is readily hydrolyzable in the presence of water (often present on the surface of inorganic substrates) to form a reactive silanol (B1196071) group (Si-OH). This silanol can then condense with hydroxyl groups on the inorganic surface, forming stable covalent bonds (Si-O-Substrate).

Simultaneously, the chloropropyl group at the other end of the molecule can react with the polymer matrix. This reaction typically occurs through nucleophilic substitution, where a reactive group in the polymer chain (such as an amine or hydroxyl) displaces the chloride ion, forming a covalent bond between the silane and the polymer. This dual action effectively "couples" the inorganic and organic phases, leading to improved stress transfer, and enhanced mechanical properties and durability of the composite material. The hexyl and propyl groups would contribute to the organophilic character of the silane, promoting compatibility with the polymer matrix.

Precursor for Functional Polymers and Oligomers

The reactivity of the chloro groups on this compound makes it a viable monomer or precursor for the synthesis of specialized silicon-containing polymers and oligomers.

Polyorganosiloxanes with Tunable Hydrophobicity and Reactivity

Polyorganosiloxanes, commonly known as silicones, are polymers with a repeating silicon-oxygen backbone. The hydrolysis and subsequent condensation of the chlorosilyl group of this compound would lead to the formation of a polysiloxane chain. The presence of the hexyl and propyl groups on the silicon atom would impart significant hydrophobicity to the resulting polymer. The pendant chloropropyl groups along the polymer backbone would remain as reactive sites. These sites could be further functionalized in subsequent chemical reactions, allowing for the creation of polysiloxanes with tailored properties, such as specific affinities for other materials or as platforms for grafting other polymer chains. The synthesis of functional polysiloxanes from various silane monomers is a well-established method for creating materials with novel properties. researchgate.netresearchgate.net

Polyhedral Oligomeric Silsesquioxanes (POSS) Functionalization

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a silica core and organic groups at the corners. They are often used as nanoscale reinforcing agents. The reactive chlorosilyl group of this compound could potentially be used in the synthesis of POSS cages, or more commonly, the chloropropyl group could be used to functionalize a pre-existing POSS cage. By attaching this silane to a POSS molecule, one could introduce a combination of hydrophobic alkyl chains and a reactive chloro group, which could then be used to compatibilize the POSS with a polymer matrix or to introduce further chemical functionality. The use of alkyl silanes in creating functional materials, including those based on silsesquioxanes, is an active area of research. alfa-chemistry.com

Surface Modification of Inorganic Substrates

The ability of silanes to form robust, self-assembled monolayers on various inorganic surfaces makes them ideal for surface modification. sinosil.com this compound could be used to impart specific properties to substrates like glass, silicon wafers, and metal oxides.

Absence of Specific Research Findings for this compound in Advanced Applications

Extensive and targeted searches of publicly available scientific literature and research databases have yielded no specific information regarding the application of the chemical compound this compound in the advanced fields of materials science and interface engineering as outlined. The requested topics, including the engineering of self-assembled monolayers (SAMs), manipulation of surface wettability, and immobilization strategies for catalysis and chromatography, appear to lack dedicated research focusing on this particular silane.

Immobilization Strategies for Catalysis and Separations

Fabrication of Stationary Phases for Advanced Chromatography:No information was located on the incorporation of this silane into the stationary phases for chromatographic applications.

While the broader classes of chlorosilanes and alkylsilanes are extensively studied for these purposes, the specific combination of hexyl, propyl, and 3-chloropropyl substituents on the silicon atom in this compound does not appear to be a subject of published research in the specified contexts. Consequently, the generation of a detailed and scientifically accurate article adhering to the provided outline is not possible based on the currently accessible information.

Future Research Trajectories and Emerging Paradigms

Development of Novel Catalytic Systems for Selective Transformations

The selective transformation of multifunctional molecules like Chloro(3-chloropropyl)hexyl(propyl)silane is a significant challenge that hinges on the development of highly selective catalysts. Future research will likely focus on catalytic systems that can differentiate between the Si-Cl bond and the C-Cl bond, or that can activate the Si-H bond if the chlorosilane is first reduced.

Recent progress in catalysis offers promising directions. For instance, transition-metal-catalyzed hydrosilylation is a cornerstone of the silicon industry, and intensive research is underway to develop base-metal catalysts to replace precious metals like platinum, driven by environmental sustainability concerns. A key challenge in this area is the limited functional group compatibility of existing catalysts. The development of new iridium-based catalysts, for example, has shown success in the selective hydrosilylation of alkenes containing sulfur, which traditionally poisons many catalysts. This points toward the potential for creating catalysts that can operate on complex substrates like this compound without unwanted side reactions.

Another area of intense research is the use of nickel-hydride (Ni-H) catalytic systems. mdpi.com These systems, often mediated by silanes as a hydride source, are effective in a variety of hydrofunctionalization reactions of unsaturated bonds. mdpi.com Furthermore, the function of the silicon atom ligated to a metal center, such as in Si-Ni complexes, is a subject of deep investigation, with studies unraveling the distinct roles of silyl (B83357) and silane (B1218182) active modes in catalytic hydrogenation. acs.org Such mechanistic understanding is crucial for designing catalysts that could, for example, selectively reduce one of the chloro groups in this compound.

Beyond traditional metals, novel cationic Si(II) and Ge(II) compounds have emerged as effective catalysts for technically important reactions like siloxane coupling. researchgate.net The table below summarizes some modern catalytic approaches that could be adapted for transformations of complex organosilanes.

Table 1: Examples of Modern Catalytic Systems for Organosilane Transformations

| Catalyst System | Reaction Type | Potential Application for this compound | Reference |

|---|---|---|---|

| Iridium Complexes | Hydrosilylation | Selective reaction at one functional group while tolerating the other chloro group. | mdpi.com |

| Nickel-Hydride (Ni-H) | Hydrofunctionalization / Reduction | Selective reduction of the C-Cl or Si-Cl bond. | mdpi.com |

| Palladium Nanoparticles (from Pd(OAc)₂) | Reduction / Cross-coupling | Dehalogenation or formation of new C-C bonds at the chloropropyl chain. | researchgate.net |

| Cationic Si(II)/Ge(II) Complexes | Siloxane Coupling | Controlled polymerization or dimerization after hydrolysis of the Si-Cl bond. | researchgate.net |

| Gold Nanoparticles (AuNPs) | Hydrolytic Oxidation of Si-H | Formation of corresponding silanols from a hydrosilane precursor under mild conditions. | rsc.org |

Integration into Supramolecular Assemblies and Nanoscale Architectures

Organosilanes are fundamental building blocks for creating larger, ordered structures. nih.gov Their ability to undergo controlled hydrolysis and condensation reactions allows for the formation of siloxane bonds (Si-O-Si), which can serve as the backbone for polymers or as a means to graft molecules onto surfaces. researchgate.net

For this compound, future research could explore its use as a bifunctional linker in creating complex nanoscale architectures. The Si-Cl bond can be hydrolyzed to form a reactive silanol (B1196071) (Si-OH), which can then anchor the molecule to an inorganic surface like silica (B1680970) or a metal oxide. polymersynergies.net This process, known as silanization, is widely used to modify the surfaces of nanomaterials. For example, studies on halloysite (B83129) nanotubes have demonstrated that their surfaces can be functionalized with (3-Chloropropyl)trimethoxysilane (CPTMS), a related compound, to create active sites for further chemical reactions. unipa.it The energetics of these grafting reactions, often studied via Density Functional Theory (DFT), show that pretreating the surface with a base can be crucial for creating active sites that favor the functionalization process. unipa.it

Once anchored, the terminal chloropropyl group of this compound would be exposed, providing a reactive handle for a second, distinct chemical transformation. This could be used to attach polymers, biological molecules, or other functional units, leading to the creation of hybrid organic-inorganic materials with tailored properties. This step-wise functionalization is key to building sophisticated supramolecular systems where different components are organized with high precision. Hyperbranched polymers (HBPs) based on silane monomers are also gaining interest for their use in supramolecular chemistry, owing to their unique architectures and host-guest interaction capabilities. nih.gov

Computational Design of Advanced Organosilane Structures with Predicted Reactivity

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. For a relatively unstudied molecule like this compound, computational methods could provide invaluable insights.

DFT calculations can be used to model the electronic structure, molecular geometry, and vibrational frequencies, which helps in understanding the molecule's stability and spectral characteristics. More advanced computational studies could focus on reaction mechanisms. For instance, the hydrolysis of the Si-Cl bond is a critical first step in many of its applications. Computational studies on analogous alkoxysilanes have provided a deep understanding of the so-called "silicon α-effect," revealing that the reactivity is a complex interplay of electronic effects, steric factors, and the formation of hydrogen bonds during the transition state. acs.org Similar investigations into this compound could predict its hydrolysis rate and mechanism under various pH conditions.

Furthermore, computational tools are being developed to create databases of functional group reactivity under different reaction conditions. nih.gov By automatically extracting data from vast reaction databases, these systems can estimate the likelihood of a particular transformation succeeding or failing. nih.gov Applying such a system to this compound could help researchers design efficient synthetic routes for its derivatives, predicting which reagents would selectively target the Si-Cl bond versus the C-Cl bond. This predictive power accelerates the design of new, advanced organosilane structures with specific, desired functionalities. acs.org

Exploration of Bio-Inspired and Environmentally Benign Organosilicon Chemistry

The field of organosilicon chemistry is increasingly moving towards more sustainable and biologically-inspired approaches. nih.gov Organosilanes are often considered more environmentally friendly alternatives to other organometallic reagents, such as those based on tin. researchgate.net Research in this area focuses on two main themes: using biological systems to perform silicon chemistry and designing silicon-based molecules with biological applications.

While carbon-silicon bonds are not found in nature, scientists have successfully used enzymes to create them artificially, opening a new field of "bioorganosilicon" chemistry. wikipedia.org This raises the possibility of using engineered enzymes for the selective transformation of organosilanes under mild, environmentally friendly conditions. Moreover, bio-inspired catalyst-free cross-linking systems, such as those using dopamine, are being developed for silicone elastomers, showcasing a move away from traditional metal catalysts.

This compound could be a substrate for such future bio-inspired systems. For example, enzymes could be evolved to selectively dehalogenate or functionalize the chloropropyl group. The incorporation of silicon into drug molecules is another active area of research, where replacing a carbon atom with silicon (a "sila-substitution") can modulate a drug's metabolic stability and pharmacological properties. acs.orgnih.gov The unique structure of this compound could serve as a scaffold for synthesizing entirely new classes of silicon-containing compounds for biological screening. nih.gov The development of green, catalytic methods for synthesizing silanols (Si-OH) from silanes using water as the oxidant and generating only hydrogen gas as a byproduct is another key area of sustainable chemistry that could be applied to precursors of the title compound. researchgate.net

Compound Identification

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₂₆Cl₂Si |

| CAS Number | Data not found in public databases |

| Molecular Weight | 285.32 g/mol |

| Physical Properties | Experimental data not available |

Q & A

Basic Question: What are the critical steps for synthesizing Chloro(3-chloropropyl)hexyl(propyl)silane with high purity?

Methodological Answer:

- Key Steps:

- Controlled Stoichiometry: Use precise molar ratios of hexyl(propyl)silane and 3-chloropropyl chloride to avoid side reactions (e.g., over-chlorination).

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent hydrolysis of silane intermediates, which is common in moisture-sensitive systems .

- Solvent Selection: Employ anhydrous toluene or tetrahydrofuran (THF) to enhance solubility and reaction homogeneity, as demonstrated for analogous chloropropylsilanes .

- Purification: Utilize fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product. Monitor purity via gas chromatography (GC) or <sup>29</sup>Si NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.